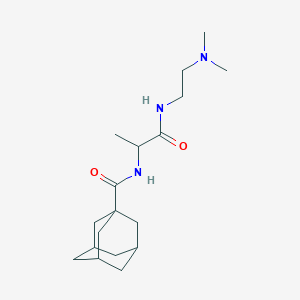

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. It is also known by other synonyms such as Fmoc-N-Me-Phe (4-Cl)-OH; N-Fmoc-N-methyl-4-chloro-L-phenylalanine .

Synthesis Analysis

The synthesis of this compound can be achieved from L-Threonine and N-(9-Fluorenylmethoxycarbonyloxy)succinimide . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The empirical formula is C20H21NO5 and the molecular weight is 355.38 . More detailed structural analysis can be found in the referenced papers .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and are subject to ongoing research . More detailed information about the chemical reactions can be found in the referenced papers .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .Applications De Recherche Scientifique

Protecting Groups in Peptide Synthesis

The Fmoc group is widely used for the protection of hydroxy groups in peptide synthesis. It allows for the protection of amino groups in a manner that is compatible with various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed without affecting other sensitive groups, highlighting its utility in the synthesis of complex peptides and nucleotides (Gioeli & Chattopadhyaya, 1982).

Fluorescence Probes and Sensors

Derivatives of this compound have been developed as novel fluorescence probes for detecting reactive oxygen species (ROS) with high specificity. These probes can reliably distinguish between different ROS types, providing tools for biological and chemical applications to study the roles of ROS in various processes (Setsukinai et al., 2003).

Solid Phase Synthesis

In solid phase synthesis, derivatives of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid are used to facilitate the synthesis of structurally diverse molecules. This includes the creation of N-alkylhydroxamic acids, which are important in medicinal chemistry for their potential biological activities (Mellor & Chan, 1997).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . More detailed safety and hazard information can be found in the referenced papers .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2NO5/c1-20(27,18(21)22)16(17(24)25)23-19(26)28-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16,18,27H,10H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBCFRQXWYSDQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine](/img/structure/B2782101.png)

![6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B2782106.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2782109.png)

![{[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2782110.png)

![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)

![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2782113.png)

![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)

![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)

![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2782120.png)